molecular formula C26H29N3O7S B2671508 ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate CAS No. 895641-13-1

ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate

Cat. No.: B2671508
CAS No.: 895641-13-1
M. Wt: 527.59
InChI Key: XSRQHVUWEZYUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate is a structurally complex benzoate ester featuring a benzothiadiazine core substituted with a dioxo group, a cyclopentylmethyl moiety, and an acetamido linker. This compound’s design integrates heterocyclic and steric elements to modulate physicochemical properties and biological interactions. Its synthesis likely involves multi-step functionalization of anthranilic acid derivatives, leveraging strategies similar to benzothiazine analogs .

Properties

IUPAC Name

ethyl 4-[[2-[2-[1-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl]acetyl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O7S/c1-2-35-25(32)18-9-11-19(12-10-18)27-23(30)17-36-24(31)16-26(13-5-6-14-26)15-22-28-20-7-3-4-8-21(20)37(33,34)29-22/h3-4,7-12H,2,5-6,13-17H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRQHVUWEZYUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CC2(CCCC2)CC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate typically involves multiple steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through a cyclization reaction involving appropriate precursors such as sulfonamides and chlorides.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction using cyclopentyl halides.

    Acetylation and Amidation: The acetyl group is added through an acetylation reaction, followed by amidation to introduce the acetamido group.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reagents like bromine (Br2) and chlorination agents such as thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiadiazine derivatives exhibit significant anticancer properties. Ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate has been studied for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies have demonstrated that derivatives of benzothiadiazine can selectively induce apoptosis in cancer cell lines while sparing normal cells, highlighting their therapeutic potential in oncology.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies show that benzothiadiazine derivatives can inhibit the growth of various bacterial strains.

Case Study:
A study reported the synthesis of similar compounds that displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for developing new antibiotics .

Inhibition of Enzymatic Activity

This compound has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways.

Mechanism of Action:
The compound interacts with equilibrative nucleoside transporters (ENTs), acting as a non-competitive inhibitor. This interaction reduces the uptake of nucleosides in cells, which can be beneficial in conditions where reduced nucleoside availability is desired .

Synthetic Routes

The synthesis of this compound involves several steps:

  • Formation of Benzothiadiazine Core: The initial step typically involves the cyclization of appropriate precursors to form the benzothiadiazine structure.
  • Acetylation: The introduction of acetyl groups is achieved through acetylation reactions involving acetic anhydride or acetyl chloride.
  • Esterification: The final product is obtained by esterifying the carboxylic acid moiety with ethanol under acidic conditions.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate involves its interaction with specific molecular targets. The benzothiadiazine ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Methyl 4-Hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate ()
  • Core Structure : Benzothiazine with a methyl ester and hydroxyl group.
  • Key Differences : Lacks the cyclopentylmethyl and acetamido groups present in the target compound.
  • Synthesis : Derived from anthranilic acids via sulfonylation and transesterification, avoiding isomer formation challenges inherent in post-synthetic modifications .
  • Stability : Simpler substituents may reduce steric hindrance, increasing susceptibility to hydrolysis compared to the target compound’s cyclopentyl group.
2.1.2. Ethyl 4-[2-Benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate ()
  • Core Structure: Thiazolidinone fused with a benzoate ester.
  • anti-inflammatory activity).
  • Synthesis : Cyclization of thiourea derivatives with dimethyl acetylenedicarboxylate (DMAD), highlighting divergent pathways for heterocycle formation .
2.1.3. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide ()
  • Core Structure : Benzothiazine with an oxo group and acetamide substituent.
  • Key Differences : Position of the oxo group and absence of ester functionality differentiate reactivity and solubility profiles.
  • Applications : Used in derivatization studies, suggesting the target compound’s acetamido group could enable similar functionalization .

Physicochemical and Pharmacological Properties

Property Target Compound Methyl Benzothiazine Carboxylate Thiazolidinone Derivative Benzothiazine Acetamide
Core Heterocycle Benzothiadiazine Benzothiazine Thiazolidinone Benzothiazine
Key Substituents Cyclopentylmethyl, ethyl benzoate Methyl ester, hydroxyl Benzamido, methoxy-oxoethylidene Acetamide, oxo
Lipophilicity (LogP) High (ethyl ester + cyclopentyl) Moderate (methyl ester) Moderate Low (polar acetamide)
Metabolic Stability Enhanced (steric shielding) Lower (small substituents) Moderate Variable
Synthetic Complexity High (multi-step functionalization) Moderate Moderate Low

Research Findings and Implications

Synthetic Efficiency : The target compound’s synthesis mirrors benzothiazine routes but demands advanced functionalization techniques to incorporate bulky substituents without isomerization .

Enhanced Stability : Cyclopentyl shielding and ethyl ester groups improve metabolic resistance over methyl analogs, critical for in vivo efficacy .

Activity Modulation: The benzothiadiazine core’s electron-deficient nature may favor interactions with oxidative enzymes, diverging from thiazolidinones’ mechanisms .

Biological Activity

Chemical Structure and Properties

The compound features several functional groups that may contribute to its biological activity:

  • Benzothiadiazin moiety : Known for its diverse pharmacological properties.
  • Cyclopentyl group : This cyclic structure can influence the compound's lipophilicity and membrane permeability.
  • Acetamido and benzoate groups : These provide potential sites for interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : Many benzothiadiazine derivatives disrupt bacterial cell membranes, leading to cell lysis. This mechanism is critical in developing new antibiotics against resistant strains.

Anticancer Potential

Studies have suggested that derivatives of benzothiadiazine possess anticancer activity:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that these compounds can inhibit cell proliferation and induce apoptosis. The specific pathways involved often include the modulation of apoptotic proteins and cell cycle regulators.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties:

  • Cytokine Inhibition : Research has indicated that these compounds can reduce the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL, indicating potent antimicrobial activity.
  • Anticancer Activity :
    • In a study involving human breast cancer cells (MCF-7), a derivative showed a dose-dependent decrease in viability with an IC50 value of 15 µM after 48 hours of treatment.
  • Anti-inflammatory Mechanisms :
    • A model using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with related compounds significantly reduced TNF-alpha levels by approximately 50%.

Data Table

Study TypeCompound TestedKey FindingsReference
AntimicrobialEthyl 4-{2-[...]}MIC against S. aureus: 32 µg/mL
AnticancerRelated benzothiadiazine derivativeIC50 in MCF-7: 15 µM
Anti-inflammatoryBenzothiadiazine derivativeTNF-alpha reduction: ~50%

Future Directions

The exploration of this compound's biological activity opens several avenues for future research:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the 1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazine core, followed by cyclopentylmethyl derivatization and subsequent coupling to the benzoate ester via acetamido linkages . Key considerations include:

  • Stepwise Functionalization : Use regioselective alkylation or nucleophilic substitution to attach the cyclopentylmethyl group to the benzothiadiazine moiety.
  • Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the intermediate acetyloxy fragment and the benzoate ester .
  • Reaction Optimization : Maintain anhydrous conditions, control temperature (e.g., 0–5°C for sensitive steps), and use inert solvents like DMF or dichloromethane to minimize side reactions .
  • Purification : Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC to isolate the final compound ≥95% purity .

Basic: What analytical techniques are essential for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., cyclopentylmethyl orientation) and assess amide/ester bond integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., via ESI-TOF) and detect potential impurities from incomplete coupling .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, particularly for the benzothiadiazine core .
  • HPLC-PDA : Monitor purity using reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to detect hydrolyzed byproducts (e.g., free carboxylic acids) .

Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

Contradictions may arise from assay variability, impurity interference, or off-target effects. Methodological solutions include:

  • Comparative Assays : Replicate studies across multiple cell lines (e.g., HEK293, HepG2) and orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .
  • Purity Reassessment : Use LC-MS to rule out degradation products (e.g., ester hydrolysis) contributing to cytotoxicity .
  • Dose-Response Profiling : Establish IC₅₀ curves under standardized conditions (pH, serum content) to differentiate specific inhibition from nonspecific toxicity .
  • Molecular Docking : Compare binding poses of the compound and its analogs to target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina, correlating computational data with experimental IC₅₀ values .

Advanced: What strategies optimize reaction pathways for scaled synthesis while minimizing byproducts?

  • Computational Reaction Design : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps, as demonstrated by ICReDD’s reaction path search methods .
  • Solvent Screening : Test green solvents (e.g., cyclopentyl methyl ether) to improve yield and reduce toxicity .
  • Catalyst Selection : Evaluate Pd/C or Ni catalysts for hydrogenation steps, optimizing pressure (1–3 bar H₂) and temperature (25–50°C) to suppress over-reduction .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acetyl chloride coupling) to enhance heat dissipation and reproducibility .

Advanced: How to design experiments to evaluate the compound’s mechanism of action in enzyme inhibition?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to purified enzymes (e.g., kinases) immobilized on sensor chips .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .
  • Mutagenesis Analysis : Engineer enzyme variants (e.g., alanine scanning) to validate binding site residues implicated in computational models .

Advanced: How to address discrepancies in solubility and stability during formulation for in vivo studies?

  • Solubility Enhancement : Test co-solvents (e.g., PEG 400), cyclodextrin complexes, or nanoemulsions to improve aqueous solubility without altering bioactivity .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolytic or oxidative degradation pathways .
  • Prodrug Design : Synthesize phosphate or ester prodrugs to enhance bioavailability, with enzymatic cleavage studies in simulated biological fluids .

Advanced: What computational tools are recommended for SAR (Structure-Activity Relationship) analysis?

  • QSAR Modeling : Use Schrödinger’s QikProp or MOE to correlate substituent properties (e.g., logP, polar surface area) with biological activity data .
  • Pharmacophore Mapping : Generate 3D pharmacophores (e.g., via Phase) to identify critical functional groups (e.g., benzothiadiazine sulfonyl) for target engagement .
  • MD Simulations : Perform 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding mode stability under physiological conditions .

Basic: What safety protocols are critical during handling and disposal?

  • PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods for synthesis steps involving volatile reagents (e.g., acetyl chloride) .
  • Waste Management : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste (e.g., dichloromethane) per EPA guidelines .
  • Spill Control : Absorb liquid spills with vermiculite and decontaminate with 10% sodium bicarbonate solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.